molecular formula C19H22N6O3 B14934148 N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B14934148
M. Wt: 382.4 g/mol
InChI Key: MADLBYIOWMHZIL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-27-15-4-3-14(11-16(15)28-2)21-19(26)13-7-9-24(10-8-13)18-6-5-17-22-20-12-25(17)23-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,26)

InChI Key

MADLBYIOWMHZIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the molecule.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several triazolopyridazine derivatives. Below is a detailed comparison of its key features relative to similar compounds:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Biological Target/Activity Reference
N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine + piperidine 3,4-Dimethoxyphenyl carboxamide Inferred: Epigenetic readers (e.g., bromodomains) or kinase inhibition (based on analogs)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl group on triazole, N-methylacetamide Lin28 protein inhibition (functional assays in limb regeneration)
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) [1,2,4]Triazolo[4,3-b]pyridazine + piperidine Methoxy group on triazole, phenoxyethyl-piperazine Bromodomain and extraterminal (BET) family inhibitors (IC₅₀ < 100 nM)
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine + piperidine Trifluoromethyl on triazole, dihydroquinazoline-methyl Inferred: Calpain-1 or sulfonamide-associated targets (virtual screening)
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid (CAS 950037-34-0) [1,2,4]Triazolo[4,3-b]pyridazine + piperidine Carboxylic acid at C4 of piperidine Intermediate for drug discovery (e.g., carboxamide derivatization)

Key Findings from Comparative Analysis

Bioactivity Trends :

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky aromatic substituents (e.g., 3,4-dimethoxyphenyl in the target compound) enhances binding to hydrophobic pockets in proteins, as seen in bromodomain inhibitors like AZD5153 .
  • Piperidine-linked triazolopyridazines (e.g., AZD5153 and the target compound) show high selectivity for epigenetic targets, whereas analogs with simpler substituents (e.g., Lin28-1632) target RNA-binding proteins .

Synthetic Flexibility :

  • The piperidine-4-carboxamide scaffold allows for modular derivatization. For example, highlights 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid as a precursor for carboxamide synthesis, enabling rapid exploration of substituent effects .

Pharmacokinetic Considerations: Methoxy and dimethoxy groups (as in the target compound and AZD5153) improve metabolic stability compared to non-substituted analogs . Trifluoromethyl groups () enhance lipophilicity but may increase off-target interactions .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C21H26N6O3C_{21}H_{26}N_{6}O_{3}, with a molecular weight of 410.47 g/mol. Its structure includes a piperidine ring linked to a triazolo-pyridazine moiety and a dimethoxyphenyl group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 0.83 ± 0.07 μM for the most potent compounds .

2. Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. Inhibitors targeting p38 mitogen-activated protein kinase (MAPK) have shown promise in modulating inflammatory responses and tumor growth . The design of similar compounds has led to the discovery of effective inhibitors that could be further explored for therapeutic applications.

3. Antimicrobial Properties

Compounds with structural similarities to this compound have exhibited antimicrobial activities. For example, pyrazole amide derivatives have shown efficacy against various pathogens . The mechanism often involves disruption of bacterial cell membranes leading to cell lysis.

Case Study 1: Anti-Tubercular Activity

A series of novel substituted benzamide derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Among these compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related compounds on human embryonic kidney (HEK-293) cells showed that most active compounds were nontoxic at concentrations effective against pathogens . This highlights the therapeutic window available for these compounds.

Data Tables

Activity Cell Line/Pathogen IC50 (μM) Reference
Anti-tumorA5490.83 ± 0.07
Anti-tumorMCF-7Varies
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK-293Nontoxic

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